Superior HIV-RT Inhibitory Profile with Reduced Cytotoxicity vs. Clinical Antiviral Agents
1-Benzyl-1H-1,2,3-triazole derivatives of carbohydrates demonstrate a distinct therapeutic window in HIV-1 reverse transcriptase inhibition compared to classical nucleoside antivirals. Compounds 2a, 2d, and 2g inhibited HIV-1 RT catalytic activity while exhibiting cytotoxicity lower than zidovudine (AZT) and selectivity indices higher than zalcitabine (DDC) and didanosine (DDI) [1]. Theoretical analysis revealed these 1-benzyl triazole derivatives possess greater lipophilicity, higher molecular volume, and higher molecular weight than AZT, DDC, DDI, and lamivudine (3TC), which may enable new interactions with the HIV-RT target and contribute to the improved selectivity profile [1].
| Evidence Dimension | Cytotoxicity and Selectivity Index |
|---|---|
| Target Compound Data | Cytotoxicity lower than AZT; Selectivity Index higher than DDC and DDI |
| Comparator Or Baseline | AZT (zidovudine) for cytotoxicity; DDC (zalcitabine) and DDI (didanosine) for selectivity index |
| Quantified Difference | Target compound exhibits improved therapeutic window—lower cytotoxicity than AZT and higher SI than DDC/DDI |
| Conditions | In vitro HIV-1 reverse transcriptase catalytic activity assay; cell-based cytotoxicity evaluation |
Why This Matters
The N1-benzyl substitution pattern directly contributes to the improved selectivity profile via enhanced lipophilicity and molecular volume, making this core scaffold strategically valuable for antiviral lead optimization programs.
- [1] da Silva FdeC, de Souza MCBV, Frugulhetti IIP, Castro HC, de O Souza SL, de Souza TML, Rodrigues DQ, Souza AMT, Abreu PA, Passamani F, et al. Synthesis, HIV-RT inhibitory activity and SAR of 1-benzyl-1H-1,2,3-triazole derivatives of carbohydrates. Eur J Med Chem. 2009;44(1):373-383. DOI: 10.1016/j.ejmech.2008.02.047. View Source
